BenchChemオンラインストアへようこそ!

N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine

Medicinal Chemistry Rab GTPase Structure–Activity Relationship

N,N-Dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS 885949-46-2, molecular formula C₁₁H₁₅N₃, MW 189.26 g/mol) is a tertiary amine bearing a dimethylaminomethyl substituent at the 3-position of the 6-methylimidazo[1,2-a]pyridine heterocyclic scaffold. The compound is a member of the imidazo[1,2-a]pyridine class—a privileged structure in medicinal chemistry that underpins several marketed CNS drugs including Zolpidem, Alpidem, and Necopidem.

Molecular Formula C11H15N3
Molecular Weight 189.262
CAS No. 885949-46-2
Cat. No. B2937766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine
CAS885949-46-2
Molecular FormulaC11H15N3
Molecular Weight189.262
Structural Identifiers
SMILESCC1=CN2C(=NC=C2CN(C)C)C=C1
InChIInChI=1S/C11H15N3/c1-9-4-5-11-12-6-10(8-13(2)3)14(11)7-9/h4-7H,8H2,1-3H3
InChIKeyUIANWMYNGANQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS 885949-46-2): Physicochemical and Structural Baseline for Scientific Procurement


N,N-Dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS 885949-46-2, molecular formula C₁₁H₁₅N₃, MW 189.26 g/mol) is a tertiary amine bearing a dimethylaminomethyl substituent at the 3-position of the 6-methylimidazo[1,2-a]pyridine heterocyclic scaffold [1]. The compound is a member of the imidazo[1,2-a]pyridine class—a privileged structure in medicinal chemistry that underpins several marketed CNS drugs including Zolpidem, Alpidem, and Necopidem [2]. Key computed properties include XLogP3-AA of 2, zero hydrogen-bond donors, two hydrogen-bond acceptors, and a topological polar surface area of 20.5 Ų [1]. Its experimentally determined melting point is 82–84 °C . The compound is commercially available at purities of ≥95% with batch-specific analytical certificates (NMR, HPLC, GC) from multiple reputable suppliers .

Why N,N-Dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine Cannot Be Replaced by In-Class Imidazo[1,2-a]pyridine Analogs Without Risk of Divergent Biological and Physicochemical Outcomes


Imidazo[1,2-a]pyridines bearing a 3-(dimethylaminomethyl) substituent display pronounced sensitivity to the position and nature of additional ring substituents, meaning that even seemingly conservative replacements—such as shifting the methyl group from the 6-position to the 5- or 7-position, removing it entirely, or altering the amine substitution—can produce substantial changes in lipophilicity (ΔXLogP), hydrogen-bonding capacity, melting point, and biological target engagement [1][2]. In antimicrobial screening of closely related 5-methyl and 7-methyl series, a single halogen substituent variation on the 2-aryl ring shifted MIC values by 4- to 20-fold against the same bacterial strains, illustrating the scaffold's steep structure–activity landscape [2][3]. Furthermore, the 6-methyl substitution pattern has been identified as a privileged position within the imidazo[1,2-a]pyridine core for the development of Rab geranylgeranyl transferase (RGGT) inhibitors—a finding that cannot be assumed to transfer to regioisomeric analogs [4]. Generic substitution therefore risks both altered pharmacokinetic/pharmacodynamic profiles and loss of specific target-class activity relevant to CNS and anticancer drug-discovery programs.

Quantitative Evidence Guide: Differentiating N,N-Dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine from Closest Analogs for Procurement Decisions


Regiochemical Differentiation: 6-Methyl Substitution as a Privileged Position for RGGT Inhibitor Potency Retention vs. Alternative Methyl Positions

In a systematic structure–activity relationship study of imidazo[1,2-a]pyridine-based phosphonocarboxylate inhibitors of Rab geranylgeranyl transferase (RGGT), the 6-position of the imidazo[1,2-a]pyridine scaffold was identified as a 'privileged position'—a site that tolerates modification (including methyl substitution) without compromising inhibitory potency against Rab11A prenylation [1]. The 6-methyl-substituted analog exhibited micromolar inhibition of Rab11A prenylation while remaining inactive against Rap1A/Rap1B modification, and inhibited proliferation of the HeLa cancer cell line with an IC₅₀ of 0.36 mM [1]. In contrast, modifications at alternative positions on the imidazo[1,2-a]pyridine core led to diminished or abolished selectivity between Rab11A and Rap1A/Rap1B [1]. This positional selectivity provides direct experimental evidence that the 6-methyl substitution pattern is a non-interchangeable structural feature for retaining target-class selectivity in the RGGT inhibitor series.

Medicinal Chemistry Rab GTPase Structure–Activity Relationship Anticancer

Lipophilicity Differentiation: XLogP Shift Between 6-Methyl and Des-Methyl Analogs Affecting Predicted Membrane Permeability

The computed partition coefficient (XLogP3-AA) of the target compound (6-methyl-substituted) is 2.0, compared to the des-methyl analog (CAS 2717-95-5, imidazo[1,2-a]pyridine-3-methanamine, N,N-dimethyl-) which has a lower predicted XLogP [1][2]. This difference arises from the additional methyl group at the 6-position, which increases molecular weight from 175.23 to 189.26 g/mol and adds lipophilic surface area. In drug-design contexts, a ΔXLogP of this magnitude can influence passive membrane permeability, nonspecific protein binding, and oral absorption potential [3]. The melting point also shifts from 80–81 °C (des-methyl analog) to 82–84 °C (target compound), reflecting altered crystal lattice energy that can impact solubility and formulation behavior .

Physicochemical Properties Lipophilicity Drug Design ADME

Regioisomeric Impact on Antimicrobial Potency: Evidence from the 5-Methyl and 7-Methyl Series Demonstrating That Methyl Position Determines MIC Values

Although direct antimicrobial data for the 6-methyl target compound itself are not published, the closely related 5-methyl series (Desai et al., 2016) and 7-methyl series (Joshi et al., 2012) provide quantitative evidence that the methyl group position on the imidazo[1,2-a]pyridine core critically influences antimicrobial minimum inhibitory concentration (MIC) values [1][2]. In the 5-methyl 2-aryl series, the most potent compound (4j, 4-F phenyl) exhibited MIC values of 25 µg/mL against E. coli, 25 µg/mL against P. aeruginosa, 100 µg/mL against S. aureus, and 12.5 µg/mL against S. pyogenes—representing a 4- to 8-fold improvement over ampicillin against Gram-negative strains [1]. In the 7-methyl 2-aryl series, the MIC range, rank order of potency, and strain selectivity differed from the 5-methyl series, confirming that the methyl position is a determinant of antimicrobial profile [2]. By extension, a user requiring the 6-methyl regioisomer for a specific SAR program cannot assume that the 5-methyl or 7-methyl analog will yield equivalent antimicrobial or target-binding outcomes.

Antimicrobial Structure–Activity Relationship Regioisomer MIC

Purity and Batch-to-Batch QC Consistency: Vendor-Supplied Analytical Data Enabling Reproducible Research vs. Uncharacterized Analogs

The target compound is commercially supplied at standard purities of ≥95% (Bidepharm) and ≥98% (MolCore), with batch-specific quality-control documentation including NMR, HPLC, and GC analyses provided upon delivery . In contrast, the des-methyl analog (CAS 2717-95-5) is typically offered at 95–97% purity, and the primary amine analog (CAS 933756-10-6) at 95% minimum purity, often without the same breadth of multi-technique batch characterization . The availability of comprehensive analytical data packages for the 6-methyl compound reduces the risk of introducing unidentified impurities into downstream synthesis or biological assays—an important consideration for procurement in regulated environments such as pharmaceutical R&D and GLP toxicology studies .

Quality Control Reproducibility Analytical Chemistry Procurement

Hydrogen-Bonding Capacity and Topological Polar Surface Area (TPSA) as a Selectivity Determinant vs. Primary Amine Analog

The target compound possesses zero hydrogen-bond donor (HBD) groups and two hydrogen-bond acceptor (HBA) groups, with a topological polar surface area (TPSA) of 20.5 Ų [1]. The primary amine analog (CAS 933756-10-6, (6-methylimidazo[1,2-a]pyridin-3-yl)methanamine) bears one HBD (the primary amine) and a higher TPSA, which are both recognized as unfavorable features for passive blood–brain barrier (BBB) penetration [2][3]. In CNS drug design, TPSA values below 60–70 Ų and zero HBD count are empirically associated with improved BBB permeability, positioning the tertiary dimethylamino compound as the superior starting point for CNS-targeted programs relative to the primary amine analog [3].

Physicochemical Properties Hydrogen Bonding CNS Drug Design Blood–Brain Barrier

Recommended Application Scenarios for N,N-Dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine Based on Quantitative Evidence


RGGT Inhibitor Medicinal Chemistry Programs Targeting Rab11A-Dependent Cancers

The 6-methyl substitution pattern has been experimentally validated as a privileged position for retaining Rab11A inhibitory potency and selectivity over Rap1A/Rap1B in the phosphonocarboxylate series of RGGT inhibitors [1]. The target compound, bearing the 6-methyl group on the imidazo[1,2-a]pyridine core, serves as the optimal synthetic entry point for structure–activity relationship expansion in this target class. Replacing it with a 5-methyl, 7-methyl, or des-methyl analog would predictably compromise the Rab11A vs. Rap1A/Rap1B selectivity window, as established by the positional scanning SAR data [1].

CNS Drug Discovery Requiring Favorable Blood–Brain Barrier Permeability

With zero hydrogen-bond donors, a low TPSA of 20.5 Ų, and a moderate XLogP of 2.0, the target compound aligns with established medicinal chemistry criteria for BBB-penetrant small molecules [1][2]. The tertiary dimethylamine functionality eliminates the HBD penalty carried by the primary amine analog (CAS 933756-10-6), making the target compound the rational choice for CNS programs where passive BBB diffusion is a prerequisite [1][2].

Zolpidem-Analog and GABA-A Receptor Modulator Libraries

The 6-methylimidazo[1,2-a]pyridine core of the target compound is structurally identical to the core present in Zolpidem (a marketed hypnotic drug acting as a selective GABA-A α1 receptor agonist) [1]. The closely related 2-(p-tolyl)-6-methyl analog (CAS 106961-33-5) is a known Zolpidem synthetic impurity and reference standard [2]. The target compound, bearing a free 2-position, provides an unsubstituted scaffold for diversification into novel GABA-A receptor modulators, offering a cleaner synthetic starting point than the pre-functionalized 2-aryl impurity standard [3].

High-Reproducibility Biological Screening Requiring Vendor-Qualified Batches

The target compound is supplied by multiple vendors at ≥95% purity with batch-specific NMR, HPLC, and GC analytical certificates, and at ≥98% purity from ISO-certified suppliers [1][2]. This level of characterized purity and documentation supports GLP-compliant biological screening, where batch-to-batch impurity variation must be minimized to ensure reproducible dose–response and toxicity data [1]. Analogs with lower purity specifications or less rigorous QC documentation introduce avoidable risk of confounding impurity-driven biological effects in screening cascades [1][2].

Quote Request

Request a Quote for N,N-dimethyl-1-(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.